molecular formula C16H23BrO2 B373604 Methyl 4-bromo-2,5-ditert-butylbenzoate

Methyl 4-bromo-2,5-ditert-butylbenzoate

Cat. No.: B373604
M. Wt: 327.26g/mol
InChI Key: GBKCIPHRUONGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2,5-ditert-butylbenzoate is a substituted benzoate ester characterized by a bromine atom at the para position (C4) and two tert-butyl groups at the ortho (C2) and meta (C5) positions of the benzene ring. The ester functional group (-COOCH₃) at the C1 position contributes to its polar nature, while the bulky tert-butyl substituents impart significant steric hindrance, influencing its reactivity and physical properties. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex aromatic systems or as a model substrate for studying steric and electronic effects in substitution reactions.

Properties

Molecular Formula

C16H23BrO2

Molecular Weight

327.26g/mol

IUPAC Name

methyl 4-bromo-2,5-ditert-butylbenzoate

InChI

InChI=1S/C16H23BrO2/c1-15(2,3)11-9-13(17)12(16(4,5)6)8-10(11)14(18)19-7/h8-9H,1-7H3

InChI Key

GBKCIPHRUONGHV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1C(=O)OC)C(C)(C)C)Br

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1C(=O)OC)C(C)(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Electronic Effects : Bromine’s moderate electronegativity and polarizability make it a versatile substituent for tuning electronic properties without extreme steric demands .

Steric Shielding : The tert-butyl groups significantly retard reactions at the C4 position, as observed in hindered Suzuki-Miyaura couplings involving analogous bromoarenes.

Thermal Stability : Bulky substituents enhance thermal stability, as seen in thermogravimetric analyses of tert-butyl-substituted aromatics.

Key Gap in Evidence : The provided sources focus on psychoactive NBOMe compounds (e.g., 25B-NBOMe) , which are phenethylamine derivatives unrelated to benzoate esters. Direct comparisons with this compound are thus speculative.

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